(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine
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Overview
Description
(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluoropyridinyl sulfonyl group and an oxanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of the Fluoropyridinyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with a fluoropyridinyl sulfonyl chloride under basic conditions.
Attachment of the Oxanyl Group: The oxanyl group can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with an oxanyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxanyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluoropyridinyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoropyridinyl group.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridinyl sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The oxanyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(2-chloropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine
- (2S)-1-[(2-bromopyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine
Uniqueness
Compared to its analogs, (2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, binding affinity, and overall biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
IUPAC Name |
(2S)-1-(2-fluoropyridin-3-yl)sulfonyl-2-methyl-4-(oxan-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-12-11-18(13-4-9-22-10-5-13)7-8-19(12)23(20,21)14-3-2-6-17-15(14)16/h2-3,6,12-13H,4-5,7-11H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSVFITIMJCHP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(N=CC=C2)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1S(=O)(=O)C2=C(N=CC=C2)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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